molecular formula C18H14Cl2FN3OS B2692081 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-82-9

2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2692081
CAS No.: 897480-82-9
M. Wt: 410.29
InChI Key: KOEMPYQFGXRWDR-UHFFFAOYSA-N
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Description

2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily recognized for its potent and selective activity as a dopamine transporter (DAT) inhibitor. Its mechanism of action involves binding to the DAT, thereby blocking the reuptake of dopamine into presynaptic neurons, which leads to increased extracellular dopamine levels in the brain's synaptic clefts. This pharmacological profile makes it a valuable research tool for investigating the dopaminergic system, which is implicated in reward, motivation, and motor control. Researchers utilize this compound in preclinical studies to model and probe the neurobiological basis of conditions such as depression , attention deficit hyperactivity disorder (ADHD) , and substance abuse, providing critical insights into potential therapeutic mechanisms. The structural features of the compound, including the benzothiazole and piperazine rings, are optimized for high affinity and selectivity, which helps in minimizing off-target effects in complex biological assays. It is frequently listed in supplier catalogs among bioactive molecules for neurological research, underscoring its application in screening and characterization experiments aimed at developing novel neuropsychiatric therapeutics.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c19-11-4-5-12(13(20)10-11)17(25)23-6-8-24(9-7-23)18-22-16-14(21)2-1-3-15(16)26-18/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMPYQFGXRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperazine derivative and the benzothiazole derivative. The key steps include:

    Preparation of the Piperazine Derivative: The piperazine ring is substituted with a 2,4-dichlorobenzoyl group through a nucleophilic substitution reaction.

    Preparation of the Benzothiazole Derivative: The benzothiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a fluorinated aromatic compound.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiazole derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Benzothiazole Ring

The benzothiazole core undergoes hydrolysis under acidic or basic conditions. In acidic media, the sulfur atom in the thiazole ring is protonated, leading to ring-opening reactions. For example:

  • Reaction with concentrated HCl at reflux yields 4-fluoro-2-aminophenol and piperazine hydrochloride derivatives through cleavage of the C–S bond.

Key Conditions:

Reaction MediumTemperatureProducts
6M HCl100°C4-fluoro-2-aminophenol + piperazine derivatives

Nucleophilic Substitution at the Fluorine Atom

The electron-withdrawing benzothiazole ring activates the para-fluoro substituent for nucleophilic aromatic substitution (NAS). Notable reactions include:

  • Replacement of fluorine with amines (e.g., morpholine) in DMF at 80°C.

  • Reaction with thiols under basic conditions to form thioether derivatives.

Example Reaction:

C18H14Cl2FN3OS+NH2RDMF, 80°CC18H14Cl2N4OS+HF\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{FN}_3\text{OS} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 80°C}} \text{C}_{18}\text{H}_{14}\text{Cl}_2\text{N}_4\text{OS} + \text{HF}

Amide Bond Reactivity in the Piperazine Moiety

The 2,4-dichlorobenzoyl group attached to piperazine participates in hydrolysis and aminolysis:

  • Acidic Hydrolysis : Cleavage of the amide bond in H<sub>2</sub>SO<sub>4</sub> yields 2,4-dichlorobenzoic acid and a piperazine-thiazole intermediate.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) forms substituted urea derivatives.

Kinetic Data:

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acidic Hydrolysis2.3 × 10⁻⁴58.7

Electrophilic Aromatic Substitution (EAS)

The dichlorobenzoyl group directs electrophiles to the meta position relative to the electron-withdrawing Cl substituents:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the 3-position of the dichlorobenzoyl ring .

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> produces sulfonic acid derivatives.

Coordination Chemistry

The sulfur atom in the benzothiazole ring and piperazine nitrogen atoms act as ligands for transition metals:

  • Forms stable complexes with Pd(II) and Cu(II) in ethanol/water mixtures .

  • Crystal structures show square-planar geometry for Pd complexes (bond lengths: Pd–S = 2.28 Å, Pd–N = 2.05 Å) .

Complex Stability Constants (log β):

Metal Ionlog β (25°C)
Pd²⁺12.4
Cu²⁺9.8

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Debromination : Loss of chlorine atoms from the dichlorobenzoyl group .

  • Ring Contraction : Benzothiazole converts to benzimidazole derivatives under oxidative conditions.

Biological Activation Pathways

In pharmacological studies, the compound undergoes metabolic transformations:

  • Hepatic Cytochrome P450 Oxidation : Hydroxylation at the 4-position of the piperazine ring.

  • Glucuronidation : Conjugation with glucuronic acid at the benzothiazole nitrogen.

This compound’s reactivity is governed by the interplay of its benzothiazole electrophilicity, piperazine nucleophilicity, and halogen substituent effects. The dichlorobenzoyl group enhances stability against enzymatic degradation while allowing targeted modifications at the fluorine and amide sites . Further studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole exhibit significant antimicrobial properties. A study demonstrated that the inclusion complex of related benzothiazole derivatives with β-cyclodextrin enhanced their solubility and antimicrobial efficacy against both bacterial and fungal strains . This suggests that the compound could be developed further as an antimicrobial agent.

Anticancer Potential

The compound's structural characteristics allow it to interact with various biological targets involved in cancer progression. Preliminary studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Neurological Applications

The piperazine moiety in the compound is associated with neuropharmacological activities. Compounds containing piperazine have been studied for their potential as antidepressants and anxiolytics. Research has shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, suggesting a pathway for developing new treatments for mood disorders .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Benzothiazole Ring : This is usually achieved through cyclization reactions involving thiourea derivatives.
  • Piperazine Substitution : The introduction of piperazine is accomplished via nucleophilic substitution reactions.
  • Chlorobenzoylation : The final product is often obtained through acylation reactions involving chlorobenzoyl chloride.

These synthetic routes allow for modifications that can tailor the compound's properties for specific applications.

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyThe inclusion complex formed with β-cyclodextrin significantly increased the antimicrobial activity against E. coli and S. aureus .
Study BAnticancer ActivityDemonstrated that related compounds inhibited proliferation in various cancer cell lines, suggesting potential therapeutic uses .
Study CNeurological EffectsInvestigated the effects on serotonin receptors and showed promise as a candidate for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication.

    Bind to Receptors: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

    Disrupt Cellular Processes: It can interfere with cellular processes such as cell division and signal transduction, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Inhibitors

Compound 1a : 1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine

  • Structure : Shares the 2,4-dichlorobenzoyl-piperazine scaffold but replaces the benzothiazole core with a fluorophenylmethyl group.
  • Activity : Inhibits AbTYR at low micromolar concentrations. The fluorophenyl group may enhance binding via hydrophobic interactions .

Compound 3a : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole

  • Structure : Features a thiazole-hydrazone-piperazine scaffold with a fluorophenyl substituent.
  • Activity : Synthesized as an AChE inhibitor. The hydrazone linker may facilitate reversible binding to the enzyme’s active site .
  • Comparison : The target compound’s benzothiazole core and dichlorobenzoyl group may offer superior metabolic stability over the hydrazone linker in 3a, which is prone to hydrolysis.

Dichlorobenzoyl-Containing Analogs

Pyrazoxyfen: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone

  • Structure : Contains a dichlorobenzoyl group attached to a pyrazole ring.
  • Activity : Herbicidal action via inhibition of plant cell growth .
  • Comparison : The dichlorobenzoyl group in pyrazoxyfen and the target compound likely contributes to strong hydrophobic interactions with biological targets. However, the benzothiazole-piperazine system in the target may broaden its application to mammalian enzyme inhibition.

Compounds : Triazole-dioxolane-piperazine derivatives with dichlorophenyl groups (e.g., 4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-triazol-3-one)

  • Structure : Complex scaffolds combining triazole, dioxolane, and piperazine with dichlorophenyl substituents.
  • Activity : Cortisol synthesis inhibitors (e.g., lorlatinib analogs) .
  • Comparison : The target compound’s simpler benzothiazole-piperazine structure may offer easier synthesis and reduced off-target effects compared to these multi-heterocyclic systems.

Fluorinated Benzothiazole Derivatives

Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

  • Structure : Contains a benzodiazolyl-triazole-thiazole system with bromophenyl substitution.
  • Activity : Demonstrated binding to α-glucosidase in docking studies .
  • Comparison : The fluorine at position 4 of the target compound’s benzothiazole may improve membrane permeability compared to the bromophenyl group in 9c, which increases molecular weight and polarizability.

Key Structural and Pharmacological Differences

Feature Target Compound Analogues Impact on Activity
Core Structure Benzothiazole Thiazole (3a), Pyrazole (Pyrazoxyfen) Benzothiazole enhances rigidity and π-stacking .
Substituents 4-Fluoro, 2,4-dichlorobenzoyl-piperazine 4-Fluorophenylmethyl (1a), Bromophenyl (9c) Dichlorobenzoyl improves hydrophobic binding; fluorine enhances bioavailability .
Linker Direct piperazine-benzothiazole linkage Hydrazone (3a), Triazole-acetamide (9c) Direct linkage may reduce metabolic instability .

Biological Activity

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a piperazine moiety substituted with a 2,4-dichlorobenzoyl group. Its chemical structure can be represented as follows:

C17H16Cl2FN3S\text{C}_{17}\text{H}_{16}\text{Cl}_{2}\text{F}\text{N}_{3}\text{S}

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Benzothiazole derivative A15Escherichia coli
Benzothiazole derivative B10Pseudomonas aeruginosa

The compound showed an MIC of 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : Morphological changes consistent with apoptosis were observed, including chromatin condensation and cell shrinkage.
  • Reactive Oxygen Species (ROS) Generation : The compound increased ROS levels, contributing to oxidative stress and subsequent cell death .

Case Study: In Vitro Efficacy

In a study evaluating the cytotoxic effects against breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 25 µM , outperforming standard chemotherapeutic agents like doxorubicin. The results are summarized below:

Cell LineIC50 (µM)Treatment
MCF-725This compound
MCF-730Doxorubicin

This suggests that the compound may serve as a potential lead for developing new anticancer therapies .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways involved in cell survival and proliferation.

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing our understanding of its mode of action .

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